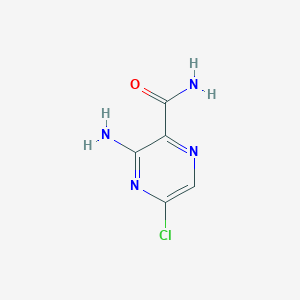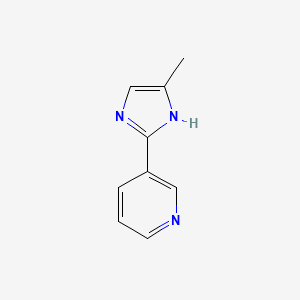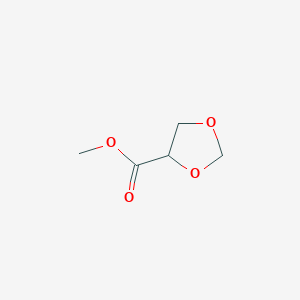
Methyl 1,3-dioxolane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,3-dioxolane-4-carboxylate is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 1,3-dioxolane-4-carboxylate can be synthesized through the condensation of carbonyl compounds with vicinal diols. This process is typically acid-catalyzed and involves the removal of water to drive the reaction to completion . For example, the condensation of acetone with ethylene glycol in the presence of an acid catalyst such as sulfuric acid can yield the desired dioxolane compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar condensation reactions but on a larger scale. The use of continuous reactors and efficient dehydration techniques can enhance the yield and purity of the product. Additionally, the use of ethanol as a solvent has been shown to improve the reaction efficiency and reduce the process duration .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1,3-dioxolane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various esters or amides.
Applications De Recherche Scientifique
Methyl 1,3-dioxolane-4-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl 1,3-dioxolane-4-carboxylate involves its ability to form stable cyclic structures. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . The compound can also participate in various chemical reactions, forming intermediates that are crucial in the synthesis of more complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A parent compound with similar cyclic structure but without the ester group.
5-Methyl-1,3-dioxolane-4-one: A structurally related compound used as a green solvent.
2-Methyl-1,3-dioxolane: Another derivative with a methyl group at the 2-position.
Uniqueness
Methyl 1,3-dioxolane-4-carboxylate is unique due to its ester functional group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to act as a protecting group and participate in various chemical reactions makes it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C5H8O4 |
|---|---|
Poids moléculaire |
132.11 g/mol |
Nom IUPAC |
methyl 1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C5H8O4/c1-7-5(6)4-2-8-3-9-4/h4H,2-3H2,1H3 |
Clé InChI |
NGNDLWINEYXGJD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1COCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


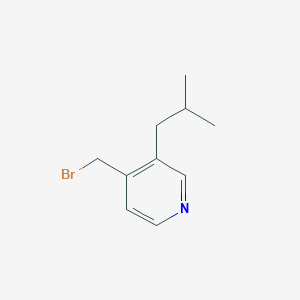
![2,4,5-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B13668261.png)
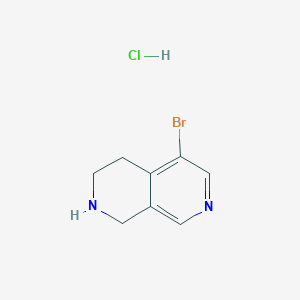
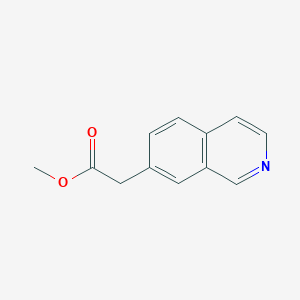
![9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13668282.png)
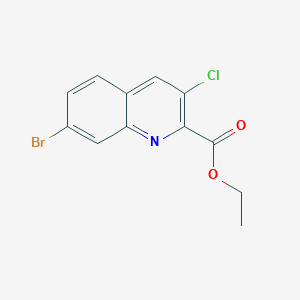

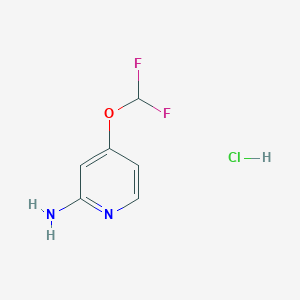
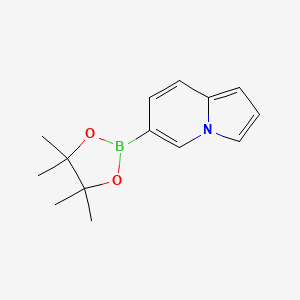
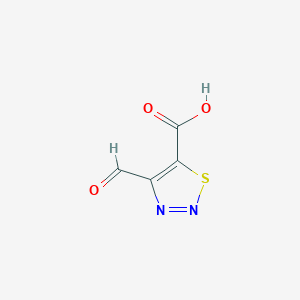
![5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13668305.png)
![7-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668310.png)
